

Benzyl 1-benzyl-1H-indazole-3-carboxylate CAS number 174180-54-2

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Compound of Interest

Compound Name: *Benzyl 1-benzyl-1H-indazole-3-carboxylate*

Cat. No.: *B181382*

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Technical Guide: Benzyl 1-benzyl-1H-indazole-3-carboxylate

CAS Number: 174180-54-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl 1-benzyl-1H-indazole-3-carboxylate**, a heterocyclic compound belonging to the indazole class of molecules. Due to its status as a research chemical, this document synthesizes information on its chemical properties, plausible synthetic routes, and potential biological activities as inferred from structurally related compounds.

Core Compound Analysis

Benzyl 1-benzyl-1H-indazole-3-carboxylate is an ester derivative of 1-benzyl-1H-indazole-3-carboxylic acid. The indazole core is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2] Derivatives of indazole have been investigated for their potential as anti-inflammatory, anticancer, and antiviral agents.[3] This specific compound serves primarily as a chemical intermediate for the synthesis of more complex, biologically active molecules.[3]

Physicochemical Properties

A summary of the known quantitative data for **Benzyl 1-benzyl-1H-indazole-3-carboxylate** is presented in Table 1.

Property	Value	Reference
CAS Number	174180-54-2	N/A
Molecular Formula	C ₂₂ H ₁₈ N ₂ O ₂	[3]
Molecular Weight	342.39 g/mol	[3]
Purity	Typically ≥97%	[3]
Physical Form	Solid (inferred)	N/A
Storage	Room temperature, dry conditions	[3]

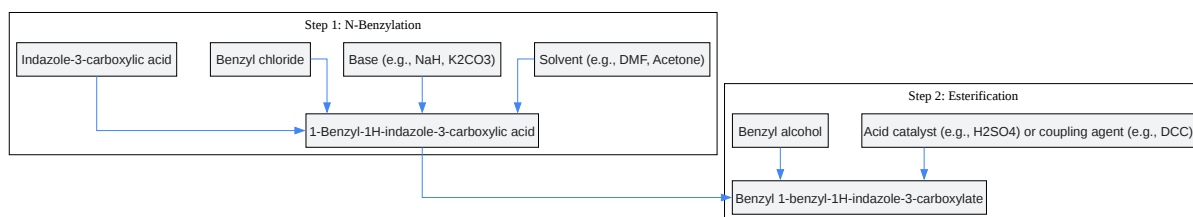
Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **Benzyl 1-benzyl-1H-indazole-3-carboxylate** is not readily available in published literature, a plausible synthetic route can be constructed based on established methods for the synthesis of related indazole-3-carboxylic acid esters. A general two-step approach is proposed: N-benylation of an indazole-3-carboxylic acid ester, followed by esterification, or a more direct N-benylation of benzyl indazole-3-carboxylate.

A patent describing the synthesis of substituted 1-benzyl-1H-indazole-3-carboxylic acids provides a foundational methodology.[4]

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for **Benzyl 1-benzyl-1H-indazole-3-carboxylate**.



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Caption: Proposed two-step synthesis of **Benzyl 1-benzyl-1H-indazole-3-carboxylate**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example adapted from general procedures for the synthesis of similar indazole derivatives.

Step 1: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid

- To a solution of indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes.
- Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to yield 1-benzyl-1H-indazole-3-carboxylic acid.

Step 2: Synthesis of **Benzyl 1-benzyl-1H-indazole-3-carboxylate** (Esterification)

- Suspend 1-benzyl-1H-indazole-3-carboxylic acid (1 equivalent) in benzyl alcohol (which can also serve as the solvent).
- Add a catalytic amount of a strong acid, such as sulfuric acid.
- Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
- After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **Benzyl 1-benzyl-1H-indazole-3-carboxylate**.

Potential Biological Activities and Applications

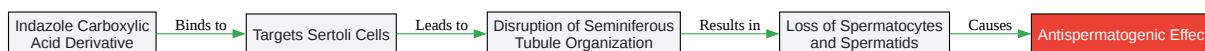
While there is no specific biological data for **Benzyl 1-benzyl-1H-indazole-3-carboxylate**, the broader class of 1-benzyl-1H-indazole-3-carboxylic acid derivatives has shown significant biological activities, most notably antispermatogenic effects.^[5]

Antispermatogenic Activity

A series of halogenated 1-benzyl-indazole-3-carboxylic acids have been identified as potent antispermatogenic agents in animal models.^[5] These compounds were found to cause disorganization of the seminiferous tubules, leading to the loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared to be unaffected.^[5] A more recent study on a potent indazole carboxylic acid derivative, gamendazole, suggests that the primary target for this class of compounds may be the Sertoli cells within the testes.^[6]

Proposed Mechanism of Action for Antispermatogetic Effects

The following diagram illustrates the proposed logical relationship for the antispermatogetic activity of indazole carboxylic acid derivatives.



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Caption: Proposed mechanism for the antispermatogetic activity of indazole derivatives.

Other Potential Activities

Derivatives of the indazole scaffold have been explored for a wide range of therapeutic applications, including:

- Anticancer agents: Some indazole derivatives have shown potent growth inhibitory activity against various cancer cell lines.[7]
- Anti-inflammatory agents: The indazole nucleus is a core component of several compounds with anti-inflammatory properties.[8]
- Enzyme inhibitors: The indazole core's affinity for various biological targets makes it a valuable scaffold for the development of enzyme inhibitors, such as nitric oxide synthase (NOS) inhibitors.[8][9]

Experimental Protocol for Biological Evaluation

To assess the potential antispermatogetic activity of **Benzyl 1-benzyl-1H-indazole-3-carboxylate**, a study based on established protocols with related compounds could be employed.[5][6]

In Vivo Antispermatogetic Assay in a Rodent Model

- Animal Model: Adult male rats of a proven fertile strain.

- **Dosing:** Administer the test compound orally at various dose levels. A vehicle control group should be included.
- **Mating Studies:** At different time points post-dosing, cohabitate the treated males with untreated, fertile females. Monitor for pregnancy and litter size.
- **Hormone Analysis:** Collect blood samples to measure levels of reproductive hormones such as FSH, LH, and testosterone.
- **Histopathology:** At the end of the study, euthanize the animals and collect the testes and epididymides for histological examination to assess the integrity of the seminiferous tubules and the presence of different stages of germ cells.

Conclusion

Benzyl 1-benzyl-1H-indazole-3-carboxylate is a research chemical with potential applications as an intermediate in the synthesis of pharmacologically active compounds. While direct biological data for this specific molecule is lacking, the extensive research on the indazole-3-carboxylic acid scaffold, particularly its 1-benzyl derivatives, suggests that it could be a valuable precursor for developing novel therapeutics, especially in the area of male contraception. Further research is warranted to synthesize and evaluate the biological profile of this and related compounds.

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